

# The Structural Landscape of D-Allose-<sup>13</sup>C: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *D-Allose-13C*

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This technical guide provides a comprehensive overview of the chemical structure and conformational dynamics of D-Allose, with a specific focus on its <sup>13</sup>C isotopologue. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry of D-Allose, presenting key quantitative data, detailed experimental methodologies for its analysis, and visual representations of its biochemical interactions and analytical workflows.

## Chemical Structure of D-Allose-<sup>13</sup>C

D-Allose is a rare aldohexose, an epimer of glucose at the C3 position. Its <sup>13</sup>C labeled form, D-Allose-<sup>13</sup>C, is a valuable tool in metabolic studies and for detailed structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The IUPAC name for the open-chain form of D-Allose-<sup>13</sup>C is (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy-[1-<sup>13</sup>C]hexanal.

In solution, monosaccharides like D-Allose exist in a dynamic equilibrium between their open-chain aldehyde form and cyclic hemiacetal structures. The formation of a six-membered ring results in a pyranose form, while a five-membered ring is known as a furanose. Each of these cyclic forms can exist as two anomers, designated as  $\alpha$  and  $\beta$ , depending on the orientation of the hydroxyl group at the anomeric carbon (C1). For D-Allose, the pyranose forms are generally more stable and thus more prevalent in solution.

# Conformational Analysis of D-Allose Pyranose Ring

The six-membered pyranose ring of D-Allose is not planar and adopts several non-planar conformations to minimize steric strain. The most stable of these are typically the "chair" conformations, denoted as  $^4C_1$  (where C4 is above and C1 is below the plane of the ring) and  $^1C_4$  (where C1 is above and C4 is below the plane). Other less stable conformations include boat and skew-boat forms.

The conformational equilibrium of D-Allose in solution is influenced by several factors, including the anomeric effect, solvent effects, and intramolecular hydrogen bonding. While D-altrose derivatives, which are structurally similar to D-allose, are known to exist as a mixture of  $^4C_1$ ,  $^1C_4$ , and other conformations in solution, solid-state studies of  $\beta$ -D-allose have consistently shown it to adopt the  $^4C_1$  chair conformation.[1][2][3]

## Quantitative Conformational Data

The precise geometry of the D-Allose ring in its various conformations can be determined using X-ray crystallography for the solid state and a combination of NMR spectroscopy and computational modeling for the solution state. The following tables summarize key crystallographic data for a polymorph of  $\beta$ -D-Allose.

Table 1: Crystal and Refinement Data for  $\beta$ -D-Allose (Form II)[1]

Parameter	Value
Crystal System	Hexagonal
Space Group	$P6_2$
$a, b$ (Å)	16.598
$c$ (Å)	4.856
$\alpha, \beta$ (°)	90
$\gamma$ (°)	120
$Z$	6
$Z'$	1

Table 2: Selected Bond Lengths and Angles for  $\beta$ -D-Allose (Form II) (Representative)

Bond/Angle	Length (Å) / Angle (°)
C1-C2	Data not explicitly provided in abstract
C2-C3	Data not explicitly provided in abstract
C3-C4	Data not explicitly provided in abstract
C4-C5	Data not explicitly provided in abstract
C5-O5	Data not explicitly provided in abstract
O5-C1	Data not explicitly provided in abstract
C1-O1	Data not explicitly provided in abstract
Angle	
O5-C1-C2	Data not explicitly provided in abstract
C1-C2-C3	Data not explicitly provided in abstract
C2-C3-C4	Data not explicitly provided in abstract
C3-C4-C5	Data not explicitly provided in abstract
C4-C5-O5	Data not explicitly provided in abstract
C5-O5-C1	Data not explicitly provided in abstract

Note: While the referenced paper[1] confirms the determination of the crystal structure, the specific bond lengths and angles were not detailed in the provided search results. A full analysis of the crystallographic information file (CIF) from the Cambridge Structural Database would be required to populate this table completely.

## Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of D-Allose- $^{13}\text{C}$  in solution relies heavily on high-resolution NMR spectroscopy, often in conjunction with computational modeling.

# NMR Spectroscopy for Conformational Analysis of D-Allose-<sup>13</sup>C

**Objective:** To determine the predominant conformation and the relative populations of different conformers of D-Allose-<sup>13</sup>C in solution.

**Methodology:**

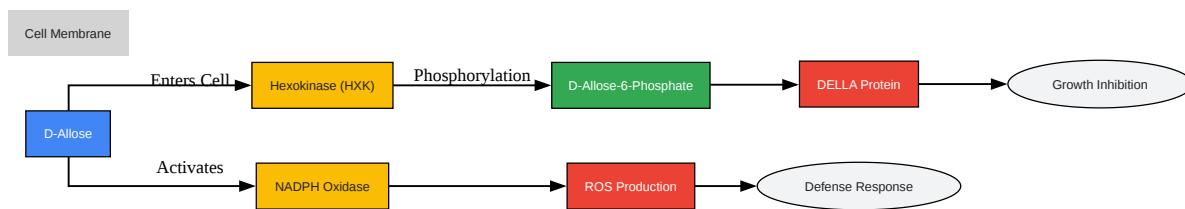
- **Sample Preparation:**
  - Dissolve a known quantity (typically 1-10 mg) of D-Allose-<sup>13</sup>C in a deuterated solvent (e.g., D<sub>2</sub>O) to a final concentration of 10-50 mM.
  - Lyophilize the sample from D<sub>2</sub>O and redissolve to exchange all labile protons with deuterium.
  - Transfer the final solution to a high-precision NMR tube.
- **NMR Data Acquisition:**
  - Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
  - 1D <sup>1</sup>H and <sup>13</sup>C Spectra: To identify the chemical shifts of all proton and carbon nuclei. The <sup>13</sup>C labeling at a specific position will result in a significantly enhanced signal for that carbon.
  - 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton scalar coupling networks within the sugar ring, aiding in the assignment of proton resonances.
  - 2D Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom, facilitating the assignment of carbon resonances.
  - 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To measure through-space proton-proton interactions. The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing crucial distance constraints for conformational analysis.

- Measurement of Coupling Constants: Extract scalar coupling constants ( ${}^3J_{H,H}$ ) from high-resolution 1D  ${}^1H$  or 2D J-resolved spectra. These coupling constants are related to the dihedral angles between coupled protons via the Karplus equation and are powerful indicators of ring conformation.
- Data Analysis and Computational Modeling:
  - Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
  - Use the measured  ${}^3J_{H,H}$  coupling constants and NOE-derived distance restraints as input for computational modeling.
  - Perform molecular mechanics or quantum mechanics calculations to generate a set of low-energy conformations of D-Allose.
  - Compare the experimental NMR parameters with those predicted for each calculated conformer to determine the best-fit conformation and the relative populations of different conformers in solution.

## Signaling Pathways and Experimental Workflows

### D-Allose in Plant Signaling

D-Allose has been shown to act as a signaling molecule in plants, triggering defense responses. The following diagram illustrates a proposed signaling pathway initiated by D-Allose.

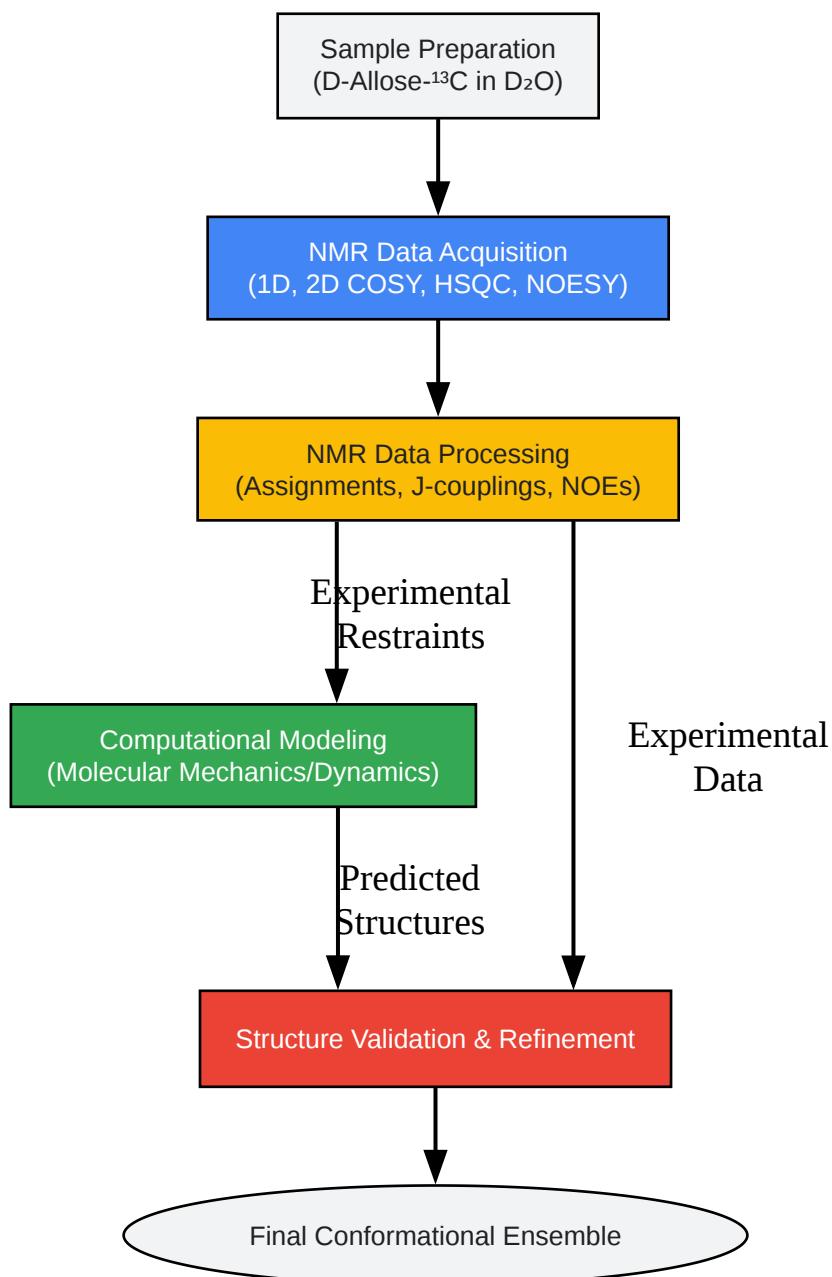


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Caption: Proposed signaling pathway of D-Allose in plants.

## Experimental Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the conformational analysis of D-Allose-<sup>13</sup>C using a combination of experimental and computational techniques.

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Caption: Workflow for D-Allose-<sup>13</sup>C conformational analysis.

## Conclusion

The study of D-Allose-<sup>13</sup>C's chemical structure and conformation is crucial for understanding its biological roles and for the rational design of novel therapeutics. The combination of high-resolution NMR spectroscopy and computational modeling provides a powerful approach to elucidate its three-dimensional structure in solution. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of this rare and biologically active monosaccharide.

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## References

- 1. The crystal structure of an unstable polymorph of  $\beta$ -d-allose - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 3. scispace.com [scispace.com]
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